Bis-PEG5-t-butyl ester

描述

Bis-PEG5-t-butyl ester is a chemical compound used in organic synthesis and bioconjugation reactions. It is a derivative of polyethylene glycol (PEG), a polymer known for its hydrophilic and biocompatible properties . The compound is characterized by its ability to form esters, which are widely used in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG5-t-butyl ester typically involves the Steglich esterification method, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

化学反应分析

Types of Reactions

Bis-PEG5-t-butyl ester undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

科学研究应用

Bis-PEG5-t-butyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of Bis-PEG5-t-butyl ester involves its ability to form covalent bonds with other molecules through its ester groups. This allows it to act as a linker or crosslinker in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.

相似化合物的比较

Similar Compounds

Amino-PEG5-t-butyl ester: Features an amino group at one end and a t-butyl-protected carboxyl group at the other.

Bis-PEG5-NHS ester: Contains reactive NHS ester groups that can form covalent bonds with primary amines.

Uniqueness

Bis-PEG5-t-butyl ester is unique due to its specific structure, which includes two PEG5 chains and t-butyl ester groups. This structure provides it with distinct properties such as enhanced solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

生物活性

Bis-PEG5-t-butyl ester, a polyethylene glycol (PEG) derivative, serves as a critical component in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins in a cellular context, leveraging the ubiquitin-proteasome system. This article explores the biological activity of this compound, detailing its applications in cancer therapy and its pharmacological properties.

- Molecular Formula : CHO

- Molecular Weight : 450.563 g/mol

- LogP : 2.53

- Polar Surface Area (PSA) : 98.75 Ų

These properties indicate that this compound is a relatively hydrophilic compound, making it suitable for biological applications where solubility is crucial.

This compound functions primarily as a linker in the construction of PROTACs. The mechanism involves:

- Targeting E3 Ubiquitin Ligases : One end of the PROTAC binds to an E3 ligase while the other binds to the target protein.

- Ubiquitination and Degradation : This dual binding facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.

In Vitro Studies

Research has demonstrated that this compound-based PROTACs exhibit significant efficacy against various cancer cell lines. For instance, studies involving breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231 have shown that these compounds can inhibit cell growth effectively. Notably, they were compared with established therapies like tamoxifen and olaparib, showing comparable or enhanced effects in certain contexts .

Table 1: In Vitro Efficacy of this compound PROTACs

| Compound | Cell Line | IC50 (µM) | Comparison with Controls |

|---|---|---|---|

| Bis-PEG5-t-butyl PROTAC | MCF-7 | 1.5 | Comparable to Tamoxifen |

| Bis-PEG5-t-butyl PROTAC | SK-BR-3 | 2.0 | Comparable to Olaparib |

| Bis-PEG5-t-butyl PROTAC | MDA-MB-231 | 1.8 | Enhanced over controls |

In Vivo Studies

In vivo evaluations have indicated that PROTACs utilizing this compound demonstrate favorable pharmacokinetic profiles. For instance, a study reported a half-life of approximately 0.71 hours in mouse models, with effective tissue distribution noted in organs such as the liver and kidneys .

Case Studies

- Breast Cancer Treatment : A study synthesized several derivatives of L-γ-methyleneglutamic acid amides linked via this compound and tested them against breast cancer cell lines. Results indicated significant inhibition of cell growth with minimal toxicity to non-malignant cells .

- Glutamine Metabolism Inhibition : Research highlighted that compounds derived from this compound could inhibit glutamine metabolism in cancer cells, presenting a novel therapeutic angle for targeting metabolic pathways in tumors .

属性

IUPAC Name |

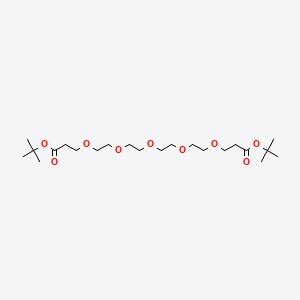

tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O9/c1-21(2,3)30-19(23)7-9-25-11-13-27-15-17-29-18-16-28-14-12-26-10-8-20(24)31-22(4,5)6/h7-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJCLSVRARTBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。